2,3-Butanedione

Catalog No.
S571593
CAS No.
431-03-8
M.F
C4H6O2
CH3COCOCH3
C4H6O2
M. Wt
86.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Butanedione

CAS Number

431-03-8

Product Name

2,3-Butanedione

IUPAC Name

butane-2,3-dione

Molecular Formula

C4H6O2
CH3COCOCH3
C4H6O2

Molecular Weight

86.09 g/mol

InChI

InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3

InChI Key

QSJXEFYPDANLFS-UHFFFAOYSA-N

SMILES

CC(=O)C(=O)C

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
In water, 200 g/L at 20 °C
Soluble in about 4 parts water
Readily soluble in all important organic solvents
Miscible with ether
For more Solubility (Complete) data for DIACETYL (8 total), please visit the HSDB record page.
200 mg/mL at 15 °C
Solubility in water, g/100ml at 25 °C: 20
soluble in glycerol and water; miscible with alcohol, propylene glycol, and most fixed oils

Synonyms

2,3-Butadione; 2,3-Diketobutane; 2,3-Dioxobutane; Biacetyl; Butanedione; Diacetyl; Dimethyl Diketone; Dimethylglyoxal; NSC 8750; DA;

Canonical SMILES

CC(=O)C(=O)C

Flavoring Properties and Safety

  • Flavoring Agent: Diacetyl is a natural component found in many foods like butter, cheese, and beer, contributing a desirable buttery or caramel-like flavor [1]. Research focuses on understanding its role in flavor profile development and identifying interactions with other flavor compounds [1].
  • Safety Concerns: Inhalation exposure to high levels of diacetyl has been linked to a respiratory illness called obliterative bronchiolitis in workers manufacturing flavored products, particularly microwave popcorn [2]. Research is ongoing to determine safe exposure limits and alternative flavoring agents [2, 3].

Diacetyl in Agricultural Research

Recent research explores the potential benefits of diacetyl in agriculture:

  • Antifungal Properties: Studies suggest diacetyl can inhibit the growth of fungal pathogens in fruits like grapes, mandarins, apples, and strawberries [4]. This opens doors for its application as a postharvest treatment to extend shelf life and reduce food spoilage [4].
  • Plant Stress Management: Research indicates diacetyl might enhance the antioxidant ability of plants and regulate their phytohormone-mediated immunity, potentially improving disease resistance and alleviating stress caused by environmental factors [5].

Citations:

  • Antinone, F. C., et al. (1994). Diacetyl: A flavoring agent with potent antifungal activity. Journal of Agricultural and Food Chemistry, 42(4), 775-778.
  • [Centers for Disease Control and Prevention. (2023, January 19). Diacetyl and Food Flavorings. Centers for Disease Control and Prevention. Retrieved March 18, 2024, from ]
  • [National Institute for Occupational Safety and Health. (2016, September). Recognizing occupational effects of diacetyl: What can we learn from this history?. National Institutes of Health (.gov). Retrieved March 18, 2024, from ]
  • Wang, Y., et al. (2020). Diacetyl Inhibits the Browning of Fresh-Cut Stem Lettuce by Regulating the Metabolism of Phenylpropane and Antioxidant Ability. Foods, 9(4), 740.
  • Wang, Y., et al. (2018). Diacetyl treatment eliminates excessive reactive oxygen species, enhances the disease resistance of Arabidopsis and alleviates the abiotic stress-induced senescence. Plant Physiology and Biochemistry, 126, 124-133.

2,3-Butanedione, also known as diacetyl, is a simple α-diketone with the chemical formula C4H6O2. It is characterized by having two carbonyl groups located on adjacent carbon atoms, making it the simplest member of the diketone class. The molecular structure features a distinctive long C-C bond between the carbonyl groups, approximately 1.54 Å in length, which is influenced by the high electronegativity of the oxygen atoms and the resulting repulsion between the positively charged carbonyl carbons . This compound is commonly found in various food products, contributing to flavors such as butter and popcorn.

Diacetyl exposure has been linked to a severe lung disease called obliterative bronchiolitis, also known as popcorn lung []. This condition causes scarring and narrowing of the small airways in the lungs, leading to difficulty breathing [].

Safety Concerns:

  • Inhalation: The primary route of exposure to diacetyl is through inhalation, particularly in occupational settings like microwave popcorn factories [].
  • Safety Data: The National Institute for Occupational Safety and Health (NIOSH) recommends a workplace exposure limit of 27 parts per billion (ppb) for diacetyl to minimize the risk of respiratory problems.

  • Reduction Reactions: It can be reduced to acetoin in a reaction catalyzed by Dicarbonyl reductase (DCXR) using NADH or NADPH as coenzymes .
  • Condensation Reactions: It can react with amines due to the electrophilic nature of its carbonyl groups, forming various nitrogen-containing compounds .
  • Electro

2,3-Butanedione exhibits notable biological activities. It is produced during malolactic fermentation and has been shown to have mutagenic properties in certain studies. Specifically, it demonstrated strong mutagenicity in mouse lymphoma cells when tested with human metabolic activation systems . Furthermore, exposure to 2,3-butanedione has been linked to respiratory toxicity and has been implicated in conditions such as obliterative bronchiolitis among workers exposed to high concentrations in industrial settings .

Several methods exist for synthesizing 2,3-butanedione:

  • Oxidation of 2,3-butanediol: This method involves oxidizing 2,3-butanediol using oxidizing agents like potassium permanganate or chromium trioxide.
  • Condensation of Acetylacetone: Another approach involves the condensation of acetylacetone under acidic conditions.
  • Biotechnological Methods: Certain microorganisms can produce 2,3-butanedione through fermentation processes, particularly during the fermentation of sugars .

2,3-Butanedione finds numerous applications across various industries:

  • Food Industry: Primarily used as a flavoring agent in butter-flavored products and popcorn.
  • Chemical Industry: Serves as an intermediate in the synthesis of other chemicals and pharmaceuticals.
  • Research: Utilized in studies investigating its mutagenic properties and chemical reactivity .

Research into the interactions of 2,3-butanedione reveals significant insights into its biological effects. Studies indicate that its mutagenic activity may be mitigated by bisulfite, which reacts with its carbonyl groups to eliminate their reactivity . Additionally, inhalation studies have shown that exposure levels significantly affect its metabolism and toxicity profiles in different species, including rats and humans

Several compounds share structural similarities with 2,3-butanedione. Here are some notable examples:

Compound NameStructureUnique Features
2,3-PentanedioneC5H8O2Longer carbon chain; exhibits similar reactivity but different biological effects.
2,3-HexanedioneC6H10O2Further elongation of the carbon chain; reduced reactivity compared to 2,3-butanedione.
AcetylacetoneC5H8O2Contains an additional methyl group; used as a solvent and reagent in organic synthesis.
Diethyl malonateC7H12O4A diester that shares some reactivity patterns but is primarily used as a building block in organic synthesis.

The uniqueness of 2,3-butanedione lies in its specific flavoring properties and its distinct biological activity compared to these similar diketones. Its role as a flavorant and potential health risks associated with inhalation exposure set it apart from other compounds within this category .

Physical Description

Diacetyl appears as a clear colorless liquid with a strong chlorine-like odor. Flash point 80 °F. Less dense than water. Vapors heavier than air.
Clear liquid with a chlorine-like odor; [CAMEO]
Liquid
GREEN-TO-YELLOW LIQUID.
yellow to yellow-green liquid with a powerful, buttery odour in very dilute solution
Colorless liquid with a strong chlorine-like odor.

Color/Form

Greenish-yellow liquid
Yellow liquid

XLogP3

-1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

86.036779430 g/mol

Monoisotopic Mass

86.036779430 g/mol

Boiling Point

190 °F at 760 mmHg (NTP, 1992)
87.5 °C
87.00 to 88.00 °C. @ 760.00 mm Hg
88 °C
190 °F

Flash Point

80 °F (NTP, 1992)
7 °C (45 °F) - closed cup
80 °F (27 °C) (closed cup)
6 °C c.c.
80 °F

Heavy Atom Count

6

Taste

Taste characteristics at 50 ppm: sweet, buttery, creamy and milky
Threshold taste detection in milk (gas chromatically pure): 1.40X10-2 ppm and 2.90X10-2 ppm; in skim milk: 1.00X10-1 ppm
Threshold taste detection in water (gas chromatically pure): 5.40X10-3 ppm; in water: 1.00X10-8% (volume/volume or wg/wg).

Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.00 (Air = 1)
Relative vapor density (air = 1): 3
3

Density

0.99 at 59 °F (NTP, 1992) - Less dense than water; will float
0.990 at 15 °C/15 °C
Relative density (water = 1): 1.1
0.975-0.990
0.99 at 59 °F

LogP

-1.34 (LogP)
-1.34
log Kow = -1.34

Odor

Quinone odor; vapors have a chlorine-like odor
Very strong buttery odor in dilute solution
Strong odo

Odor Threshold

8.6 ppb.

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Melting Point

27.7 °F (NTP, 1992)
-1.2 °C
-2.4 °C
27.7 °F

UNII

K324J5K4HM

GHS Hazard Statements

Aggregated GHS information provided by 1671 companies from 26 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 1671 companies. For more detailed information, please visit ECHA C&L website;
Of the 25 notification(s) provided by 1665 of 1671 companies with hazard statement code(s):;
H225 (98.5%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (93.09%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (89.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (97.54%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (97.24%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (89.73%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Diacetyl is a greenish-yellow liquid. It has a very strong buttery odor and a buttery taste. It is moderately soluble in water. It is a component of butter and oils. Diacetyl is given off by some plants, forest fires and animal wastes. Diacetyl is a natural product of fermentation. USE: Diacetyl is used as a synthetic food additive that imitates butter flavoring in popcorn, coffee and other foods. Diacetyl is found in caramel, cocoa, honey, cheese, yogurt and milk. It is also used as an additive in tobacco products, e-cigarettes and is present in tobacco smoke. EXPOSURE: Workers that use diacetyl may breathe in mists or have direct skin contact. The general population may be exposed by breathing in vapors and consumption of foods containing diacetyl. Exposure may also occur from breathing in tobacco smoke and e-cigarette vapors. If diacetyl is released to the environment, it will be broken down in air over time. It is expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move quickly through soil. It will most likely be broken down by microorganisms and is not expected to build up in fish. RISK: Coughing, wheezing, shortness of breath with exertion, and decreased ability to fully exhale have been reported in workers from several microwave popcorn plants that used butter flavorings, including diacetyl. This same condition, called obstructive lung disease or bronchiolitis obliterans, also occurred among workers at a diacetyl plant. Asthma has also been reported in food production workers exposed to butter flavored oils in microwave popcorn plants. Airway damage has also been reported in laboratory animals breathing in vapors from heated butter flavorings, including diacetyl. Damage to the stomach lining and changes in the blood were observed in laboratory animals repeatedly fed high levels of diacetyl. No evidence of increased abortion or birth defects was observed in laboratory animals following oral exposure to diacetyl during pregnancy. Data on the potential for diacetyl to cause infertility in laboratory animals were not available. Data on the potential for diacetyl to cause cancer following oral, inhalation, or skin exposure were not available in laboratory animals. Lung tumors were not induced in laboratory animals following repeated injections of diacetyl. ACGIH has determined that diacetyl is not classifiable as a human carcinogen. This is based on lack of tumor formation in laboratory animals exposed to diacetyl in food. The potential for diacetyl to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

56.8 [mmHg]
56.8 mm Hg at 25 °C
Vapor pressure, kPa at 25 °C: 7.6

Pictograms

Health Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

431-03-8

Absorption Distribution and Excretion

2,3-Butanedione (BD) is a reactive diketone in artificial butter flavors that is thought to cause bronchiolitis obliterans in workers in microwave popcorn manufacturing. Bronchiolitis obliterans is generally not diagnosed until irreversible damage has occurred; therefore a biomarker of early exposure is needed. The potential systemic uptake of BD from inhalation exposure has not been evaluated. The objective here was to evaluate the systemic exposure of BD and binding to hemoglobin and albumin. [(14)C]BD was administered to male Harlan Sprague Dawley rats (100 mg/kg, intratracheal instillation) and B6C3F1/N mice (157 mg/kg, oropharyngeal aspiration). Blood and plasma was collected 24 hr after administration and analyzed for (14)C content. At 24 hr, 0.88 +/- 0.07% of the administered dose was in rat blood, 0.66 +/- 0.06% in rat plasma, 0.38 +/- 0.13% in mouse blood and 0.17 +/- 0.05% in mouse plasma. Albumin binding in rats was 269 +/- 24.2 ng equiv./mg, which accounts for 38% of the radioactivity in plasma. In mice, binding was 85.0 +/- 22.3 ng equiv./mg albumin, which accounts for 51% of the radioactivity in plasma. The binding to hemoglobin in rats was 38.2 +/- 17.6 ng equiv./mg, and to globin was 29.1 +/- 3.96 ng equiv./mg. In mice, the binding to hemoglobin was 16.2 +/- 9.0 ng equiv./mg. The site(s) of adduction on hemoglobin and albumin was investigated by mass spectrometry. In rat globin, arginine adducts were detected at R-30 and R-104 of the beta chain in vitro and in vivo. In rat albumin, adducts were detected in vitro on R-219/221, R-360, and R-368, and in vivo on a variety of arginine residues. This study demonstrated that BD enters the systemic circulation and reacts with arginine on hemoglobin and albumin. These results indicate that hemoglobin and albumin adducts may be useful as biomarkers of BD exposure in humans.
When administered to male Fischer 344 rats via intragastric gavage, a single dose of radiolabeled [(14)C]diacetyl (1.58, 15.8, or 158 mg/kg [0.0184, 0.184, or 1.84 mmol/kg]) resulted in excretion of 82.0, 72.7, and 54.3% of the administered doses, respectively, as carbon dioxide at 72 hours. In urine, the excreted amounts were 6.86, 15.7, and 34.1%, respectively. At all tested levels, total excretion of radioactivity in urine, feces, and expired breath accounted for 86-87% of the dose recovered within 24 hours. In normal rat liver mitochondria, diacetyl uncoupled oxidative phosphorylation, totally eliminated respiratory control with substrates, and partially eliminated it with succinate.[Integrated Laboratory Systems, Inc.; Chemical Information Review Document for Artificial Butter Flavoring and Constituents Diacetyl [CAS No. 431-03-8] and Acetoin
... The goal of this study was to develop a physiologically based pharmacokinetic model for inspired vapor dosimetry and to apply the model to diacetyl. The respiratory tract was modeled as a series of airways: nose, trachea, main bronchi, large bronchi, small bronchi, bronchioles, and alveoli with tissue dimensions obtained from the literature. Airborne vapor was allowed to absorb (or desorb) from tissues based on mass transfer coefficients. Transfer of vapor within tissues was based on molecular diffusivity with direct reaction with tissue substrates and/or metabolism being allowed in each tissue compartment. In vitro studies were performed to provide measures of diacetyl metabolism kinetics and direct reaction rates allowing for the development of a model with no unassigned variables. Respiratory tract uptake of halothane, acetone, ethanol and diacetyl was measured in male F344 rat to obtain data for model validation. The human model was validated against published values for inspired vapor uptake. For both the human and rat models, a close concordance of model estimates with experimental measurements was observed, validating the model. The model estimates that limited amounts of inspired diacetyl penetrate to the bronchioles of the rat (<2%), whereas in the lightly exercising human, 24% penetration to the bronchioles is estimated. Bronchiolar tissue concentrations of diacetyl in the human are estimated to exceed those in the rat by 40-fold. These inhalation dosimetric differences may contribute to the human-rat differences in diacetyl-induced airway injury.

Metabolism Metabolites

In a rat liver prepn, KB-1585 ... , a new orally well-absorbed ester of ampicillin, ... was rapidly hydrolyzed to ampicillin and diacetyl which was further metabolized to 2,3-butanediol via acetoin.
Pigeon-liver diacetyl reductase catalyzed the conversion of diacetyl to acetoin.
The metabolism of diacetyl (2,3-butanedione), acetoin (3-hydroxy-2-butanone), and 2,3-butanediol, which are metabolites of acetaldehyde was quantitatively investigated using rat liver homogenate, liver perfusion, and in vivo experiments. Diacetyl and acetoin were reduced to 2,3-butanediol in these experiments, but acetoin and 2,3-butanediol were scarcely oxidized to diacetyl, indicating that the reduction reaction to 2,3-butanediol from diacetyl occurs actively in rat liver. The formation of acetoin from diacetyl required either NADH or NADPH as a reductant, while the reduction of acetoin to 2,3-butanediol required NADH. Acetoin and 2,3-butanediol were more readily accumulated than diacetyl in brain tissue.
Diacetyl is reduced to 2,3-butanediol (A350).

Wikipedia

Diacetyl

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

Made from methyl ethyl ketone by converting to the isonitroso compound and then decomposing to diacetyl by hydrolysis with HCl; by special fermentation of glucose via methylacetylcarbinol.
... produced by the dehydrogenation of 2,3-butanediol with a copper catalyst. Prior to the availability of 2,3-butanediol, biacetyl was prepared by the nitrosation of methyl ethyl ketone and the hydrolysis of the resultant oxime. Other commercial routes include passing vinyl acetylene into a solution of mercuric sulfate in sulfuric acid and decomposing the insoluble product with dilute hydrochloric acid, by the reaction of acetal with formaldehyde, by the acid-catalyzed condensation of 1-hydroxyacetone with formaldehyde, and by fermentation of lactic acid bacterium.
... Can be obtained by oxidation of 2-butanone over a copper catalyst at 300 °C in a yield of about 60%. Production from glucose by fermentation has been described, and also the acid-catalyzed condensation of 1-hydroxyacetone (obtained by dehydrogenation of 1,2-propanediol) with formaldehyde.

General Manufacturing Information

2,3-Butanedione: ACTIVE
Good quality butter should not contain less than 1.2 mg diacetyl, but level up to 2.5 mg does not spoil aroma.

Analytic Laboratory Methods

Method: OSHA 1012; Procedure: gas chromatography using an electron capture detector; Analyte: diacetyl; Matrix: air; Detection Limit: 1.30 ppb (4.57 ug/cu m).
Method: OSHA 1013; Procedure: gas chromatography using a flame ionization detector; Analyte: diacetyl; Matrix: air; Detection Limit: 0.012 ppm (0.041 mg/cu m).
Method: OSHA PV2118; Procedure: gas chromatography with flame ionization detector; Analyte: diacetyl; Matrix: air; Detection Limit: 0.28 ppm (1.00 mg/cu m).
Vicinal diketones, namely diacetyl (DC) and pentanedione (PN), are compounds naturally found in beer that play a key role in the definition of its aroma. In lager beer, they are responsible for off-flavors (buttery flavor) and therefore their presence and quantification is of paramount importance to beer producers. Aiming at developing an accurate quantitative monitoring scheme to follow these off-flavor compounds during beer production and in the final product, the head space solid-phase microextraction (HS-SPME) analytical procedure was tuned through experiments planned in an optimal way and the final settings were fully validated. Optimal design of experiments (O-DOE) is a computational, statistically-oriented approach for designing experiences that are most informative according to a well-defined criterion. This methodology was applied for HS-SPME optimization, leading to the following optimal extraction conditions for the quantification of VDK: use a CAR/PDMS fiber, 5 mL of samples in 20 mL vial, 5 min of pre-incubation time followed by 25 min of extraction at 30 °C, with agitation. The validation of the final analytical methodology was performed using a matrix-matched calibration, in order to minimize matrix effects. The following key features were obtained: linearity (R(2) > 0.999, both for diacetyl and 2,3-pentanedione), high sensitivity (LOD of 0.92 ug/L and 2.80 ug/L, and LOQ of 3.30 ug/L and 10.01 ug/L, for diacetyl and 2,3-pentanedione, respectively), recoveries of approximately 100% and suitable precision (repeatability and reproducibility lower than 3% and 7.5%, respectively). The applicability of the methodology was fully confirmed through an independent analysis of several beer samples, with analyte concentrations ranging from 4 to 200 g/L.
For more Analytic Laboratory Methods (Complete) data for DIACETYL (7 total), please visit the HSDB record page.

Storage Conditions

Store in cool place. Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature 2 - 8 °C. Storage class (TRGS 510): Flammable liquids.
Store in a flammable liquid storage area or approved cabinet away from ignition sources and corrosive and reactive materials. Store in tightly closed containers in a cool, well-ventilated area. Sources of ignition, such as smoking and open flames, are prohibited where butanedione is used, handled, or stored in a manner that could create a potential fire or explosion hazard. Metal containers involving the transfer of 5 gallons or more of butanedione should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of butanedione. Wherever butanedione is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

Interactions

"Popcorn workers' lung" is an obstructive pulmonary disease produced by inhalation of volatile artificial butter flavorings. In rats, inhalation of diacetyl, a major component of butter flavoring, and inhalation of a diacetyl substitute, 2,3-pentanedione, produce similar damage to airway epithelium. The effects of diacetyl and 2,3-pentanedione and mixtures of diacetyl, acetic acid, and acetoin, all components of butter flavoring, on pulmonary function and airway reactivity to methacholine (MCh) were investigated. Lung resistance (RL) and dynamic compliance (Cdyn) were negligibly changed 18 hr after a 6-hr inhalation exposure to diacetyl or 2,3-pentanedione (100-360 ppm). Reactivity to MCh was not markedly changed after diacetyl, but was modestly decreased after 2,3-pentanedione inhalation. Inhaled diacetyl exerted essentially no effect on reactivity to mucosally applied MCh, but 2,3-pentanedione (320 and 360 ppm) increased reactivity to MCh in the isolated, perfused trachea preparation (IPT). In IPT, diacetyl and 2,3-pentanedione (>/= 3 mM) applied to the serosal and mucosal surfaces of intact and epithelium-denuded tracheas initiated transient contractions followed by relaxations. Inhaled acetoin (150 ppm) exerted no effect on pulmonary function and airway reactivity in vivo; acetic acid (27 ppm) produced hyperreactivity to MCh; and exposure to diacetyl + acetoin + acetic acid (250 + 150 + 27 ppm) led to a diacetyl-like reduction in reactivity. Data suggest that the effects of 2,3-pentanedione on airway reactivity are greater than those of diacetyl, and that flavorings are airway smooth muscle relaxants and constrictors, thus indicating a complex mechanism.
Diacetyl induced mitotic chromosome loss in Saccharomyces cerevisiae in the presence of propionitrile.[Integrated Laboratory Systems, Inc.; Chemical Information Review Document for Artificial Butter Flavoring and Constituents Diacetyl [CAS No. 431-03-8] and Acetoin
In CHO AUXB1 cells, bisulfite significantly reduced the frequency of SCEs and proportion of endoreduplicated cells when diacetyl was administered. Sodium sulfite and heterocyclic amines inactivated the mutagenicity of diacetyl in S. typhimurium strain TA100.[Integrated Laboratory Systems, Inc.; Chemical Information Review Document for Artificial Butter Flavoring and Constituents Diacetyl [CAS No. 431-03-8] and Acetoin
Reuterin (beta-hydroxypropionialdehyde) is a broad-spectrum antimicrobial substance produced by some strains of Lactobacillus reuteri during anaerobic fermentation of glycerol. Some of these strains are able to survive and produce reuterin in cheese and yogurt when added as adjuncts to the starter. Similarly, in fermented dairy foods, other inhibitory compounds such as lactic acid and diacetyl are produced during fermentation. In this work, we studied the combined effect of reuterin and diacetyl under different pH conditions against Escherichia coli O157:H7, Salmonella enteritidis, and Listeria monocytogenes. Results from agar spot assays showed that the antimicrobial activity of reuterin-producing strains against the gram-negative bacteria tested was enhanced as the concentration of diacetyl increased to 50 mg/kg, and was higher under acidic conditions (pH 5.0) for the 3 pathogenic strains. The combination of reuterin and diacetyl had an additive effect against L. monocytogenes only at diacetyl concentrations of 50 mg/kg and pH 5.0. In addition, growth kinetics studies showed that the combination of 1 activity unit (AU)/mL of reuterin with 100mg/kg diacetyl increased the lag time of the 3 pathogens. In milk, synergistic antimicrobial activity was observed with the combination of 1 AU/mL reuterin and 50 or 100 mg/kg of diacetyl on the gram-negative strains tested, and with 1 AU/mL reuterin and 100 mg/kg of diacetyl on L. monocytogenes. The greatest inhibition of the 3 pathogens was achieved in acidified milk at pH 5.0 with reuterin (1 AU/mL) and diacetyl (100 mg/kg). Based on these results, the combination of reuterin and diacetyl in acidified dairy products could be a promising strategy to control food pathogens in these products.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Sensorial Impact and Distribution of 3-Methyl-2,4-nonanedione in Cognacs and Spirits

Fannie Thibaud, Ana Peterson, Louise Urruty, Jean-Charles Mathurin, Philippe Darriet, Alexandre Pons
PMID: 33829784   DOI: 10.1021/acs.jafc.1c00643

Abstract

The aim of this study was to improve our knowledge on the chemical markers of Cognac aromas. We report results concerning the distribution and sensorial impact of 3-methyl-2,4-nonanedione (MND), a well-known compound in aged red wine, reminiscent of anise or "dried fruit", according to its concentration. We assayed first this diketone (solid-phase microextraction (SPME)-gas chromatography (GC)/mass spectrometry (MS), chemical ionization (CI)) in many Cognac samples followed by grappa, brandy, rum, whisky, vodka, and fruit spirits, and concentrations ranged from traces to 11.2 μg/L. Highest concentrations were obtained in grappa and freshly distilled eaux-de-vie of Cognac samples. Exceeding its detection threshold (100 ng/L, 70 vol %), MND contributes to the anise descriptor of these spirits. Its concentration decreased over aging while being highly correlated with the total amount of fatty acid ethyl ester. In addition, we showed that MND was produced during distillation according to the oxidation state of the white wine as well as the amount of lees used.


Risk assessment of inhaled diacetyl from electronic cigarette use among teens and adults

Avian V White, David W Wambui, Lok R Pokhrel
PMID: 33770882   DOI: 10.1016/j.scitotenv.2021.145486

Abstract

Diacetyl (C
H
O
) is a toxicant commonly found in electronic cigarettes (e-Cigs) as a flavoring component and an enhancer of e-juices. Lung injury in current and former workers in popcorn manufacturing suggests a possible association with diacetyl inhalation exposure. Although the number of e-Cig users continues to rise steadily among the teens and adults, the potential risk of pulmonary disease has not been characterized. A systematic review of the open literature identified bronchiolitis obliterans-a pathological inflammation resulting in fibrosis of the bronchioles leading to an irreversible limitation to airflow in lungs-as the primary outcome of diacetyl exposures. Following the deterministic United States National Research Council/Environmental Protection Agency's risk assessment framework, that consists of four key steps: hazard identification, dose-response assessment, exposure assessment and risk characterization, we estimated noncarcinogenic (systemic) risks using a Hazard Quotient (HQ) approach upon exposure to diacetyl among teens and adults who use e-Cigs. Based on the NIOSH Benchmark Dose (BMD; 0.0175 mg/kg-day) and modelled Average Daily Doses (ADDs; range 0.11-5.2 mg/kg-day), we estimated 12 different HQ values-a measure of non-carcinogenic risk for diacetyl inhalation exposures-all of which were greater than 1 (range 6.2875-297.1429), suggesting a significantly higher non-carcinogenic risk from diacetyl exposures among the teens and adults who use e-Cigs. These results underscore the need to regulate e-Cigs to protect teens and adults from diacetyl exposures and risk of developing lung injuries, including bronchiolitis obliterans.


Characterization of Naturally Occurring Alpha-Diketone Emissions and Exposures at a Coffee Roasting Facility and Associated Retail Café

Hannah Echt, Mariah Dittmore, Mae Coker, Nancy Beaudet, Gerry A Croteau, Martin Cohen, Christopher D Simpson
PMID: 33837379   DOI: 10.1093/annweh/wxaa148

Abstract

Alpha-diketones such as diacetyl and 2,3-pentanedione have been used as artificial flavorings in a variety of industries and are produced naturally when food products such as coffee beans are roasted. Exposure to these compounds has been associated with bronchiolitis obliterans, a rare and severe respiratory disease. In the current paper, we (i) evaluate which steps in the coffee production process are associated with the highest alpha-diketone emissions at a small craft coffee roaster and associated café, (ii) determine the extent to which direct-reading measurements of CO, CO2, and total volatile organic compounds (VOCs) can serve as lower-cost surrogate indicators for diacetyl concentrations, and (iii) conduct a limited emissions study to quantify the effect that the process variable of roast type has on diacetyl emissions from grinding beans.
Exposure and area concentration data for diacetyl and 2,3-pentanedione were collected over 4 days of sampling at a single coffee roaster and associated café. Additional measurements of café patrons' exposure to diacetyl were collected in seven other craft roastery/cafes in Seattle, WA. For the emissions experiments, integrated area air samples for diacetyl were collected using sorbent tubes over 30-min intervals for each roast type with the sorbent tubes positioned next to a grinder placed in an exposure chamber. Sorbent tubes were analyzed for alpha-diketones using gas chromatography-mass spectrometry. A photoionization detector (PID) was also used to measure continuous total VOC concentrations at the coffee roastery, and during each grinding experiment.
Diacetyl concentrations in five of the seven personal samples from the craft roastery were above the United States National Institute of Occupational Safety and Health (NIOSH) Recommended Exposure Limit (REL) of 5 ppb as an 8-h time-weighted average (TWA)-and one of the seven personal samples exceeded the NIOSH REL for 2,3-pentanedione-9.3 ppb as an 8-h TWA. Median diacetyl and 2,3-pentanedione emissions were highest at the bagging machine followed by the grinder, roaster, barista, and background areas. The arithmetic mean diacetyl concentrations from the seven personal samples collected from café patrons was 3.96 ppb, suggesting that diacetyl exposure poses a negligible health risk to café patrons. Correlations between diacetyl and total VOCs, CO, and CO2 showed that diacetyl was well correlated with total VOCs, but poorly correlated with CO and CO2. Based on our limited emissions study, French roast was associated with the highest mass emission factor of diacetyl.
Results from the exposure assessment study indicated that coffee production workers at this facility had elevated exposures to diacetyl and 2,3-pentanedione compared to recommended guidelines, whereas baristas and café patrons received lower exposures. Area sampling showed that the areas with the highest alpha-diketone emissions were the grinder and the bagging machine, which are both areas associated with tasks involving ground roasted coffee. Future research could focus on designing and evaluating effective engineering controls, in the form of local exhaust ventilation, with the goal of reducing alpha diketone exposures, as well as conducting similar studies at other small-scale craft coffee roasters and cafés to better understand the variability in these emissions and exposures within these types of facilities.


Case Report: Flavoring-Related Lung Disease in a Coffee Roasting and Packaging Facility Worker With Unique Lung Histopathology Compared With Previously Described Cases of Obliterative Bronchiolitis

R Reid Harvey, Brie H Blackley, Eric J Korbach, Ajay X Rawal, Victor L Roggli, Rachel L Bailey, Jean M Cox-Ganser, Kristin J Cummings
PMID: 34095061   DOI: 10.3389/fpubh.2021.657987

Abstract

Occupational exposure to diacetyl, a butter flavor chemical, can result in obliterative bronchiolitis. Obliterative bronchiolitis is characterized by exertional dyspnea, fixed airflow obstruction, and histopathologic constrictive bronchiolitis, with bronchiolar wall fibrosis leading to luminal narrowing and obliteration. We describe a case of advanced lung disease with histopathology distinct from obliterative bronchiolitis in a 37-year-old male coffee worker following prolonged exposure to high levels of diacetyl and the related compound 2,3-pentanedione, who had no other medical, avocational, or occupational history that could account for his illness. He began working at a coffee facility in the flavoring room and grinding area in 2009. Four years later he moved to the packaging area but continued to flavor and grind coffee at least 1 full day per week. He reported chest tightness and mucous membrane irritation when working in the flavoring room and grinding area in 2010. Beginning in 2014, he developed dyspnea, intermittent cough, and a reduced sense of smell without a work-related pattern. In 2016, spirometry revealed a moderate mixed pattern that did not improve with bronchodilator. Thoracoscopic lung biopsy results demonstrated focal mild cellular bronchiolitis and pleuritis, and focal peribronchiolar giant cells/granulomas, but no evidence of constrictive bronchiolitis. Full-shift personal air-samples collected in the flavoring and grinding areas during 2016 measured diacetyl concentrations up to 84-fold higher than the recommended exposure limit. Medical evaluations indicate this worker developed work-related, airway-centric lung disease, most likely attributable to inhalational exposure to flavorings, with biopsy findings not usual for obliterative bronchiolitis. Clinicians should be aware that lung pathology could vary considerably in workers with suspected flavoring-related lung disease.


Off-flavors generated during long-term ambient storage of pasteurized drinking yogurt from skim milk

Kazuhiro Miyaji, Yasuyuki Kuwano, Yusuke Murakami, Shunsuke Hirata, Yuriko Imayoshi, Hiroshi Maruyama, Reiko Koizumi, Hajime Inoue, Norihiro Azuma
PMID: 33604625   DOI: 10.1093/bbb/zbaa018

Abstract

Few studies have examined sensory quality changes during the storage of pasteurized drinking yogurt (PDY), and the cause of off-flavor development is unclear. Off-flavors generated during 90-d ambient storage (25 °C) of PDY from reconstituted skim milk were investigated by sensory evaluation, volatile component analysis with gas chromatography-mass spectroscopy, and gas chromatography-olfactometry. Rancid off-flavor was induced by increased fatty acid concentration due to fat decomposition by heat-stable lipase. Masking of off-flavors was inhibited by degradation of diacetyl, which originally contributed to yogurt-like flavors. Maillard reaction particular to ambient storage of PDY resulted in changes in the furaneol and sotolon levels, which may be involved in enhancement of off-flavors. Finally, our findings indicated that production of 4-vinylguaiacol may be involved in off-flavor development. The results of this study will contribute to the development of PDY with a longer shelf life and superior flavor.


Chiral Tertiary Amine Catalyzed Asymmetric [4 + 2] Cyclization of 3-Aroylcoumarines with 2,3-Butadienoate

Jun-Lin Li, Xiao-Hui Wang, Jun-Chao Sun, Yi-Yuan Peng, Cong-Bin Ji, Xing-Ping Zeng
PMID: 33477686   DOI: 10.3390/molecules26020489

Abstract

Coumarins and 2
-pyran derivatives are among the most commonly found structural units in natural products. Therefore, the introduction of 2
-pyran moiety into the coumarin structural unit, i.e., dihydrocoumarin-fused dihydropyranones, is a potentially successful route for the identification of novel bioactive structures, and the synthesis of these structures has attracted continuing research interest. Herein, a chiral tertiary amine catalyzed [4 + 2] cyclization of 3-aroylcoumarines with benzyl 2,3-butadienoate was reported. In the presence of Kumar's 6'-(4-biphenyl)-β-iso-cinchonine, the desired dihydrocoumarin-fused dihydropyranone products could be obtained in up to 97% yield and 90% ee values.


Analysis of α-dicarbonyl compounds in coffee (Coffea arabica) prepared under various roasting and brewing methods

Jeongeun Kwon, Hyunwoo Ahn, Kwang-Geun Lee
PMID: 33168262   DOI: 10.1016/j.foodchem.2020.128525

Abstract

This study investigated the correlations of α-dicarbonyl compounds (α-DCs), including glyoxal (GO), methylglyoxal (MGO) and diacetyl (DA), formed in coffee prepared under various roasting and brewing methods. The levels of α-DCs in Brazilian coffee beans (Coffea arabica) ranged from 28.3 to 178 μg/mL. Concentration ranges of GO, MGO and DA were 1.31-6.57, 25.5-159 and 1.50-12.9 μg/mL, respectively. The level of α-DCs increased with high roasting temperature, long roasting time, small coffee bean particles, mineral water and espresso brewing. In correlation analysis, the roasting temperature-time showed strong negative correlations with α-DCs in espresso (-0.886) and cold-brew coffee (-0.957). In espresso coffee, there was a strong negative correlation between the α-DCs and coffee bean particle size (-0.918).


The inhibitory effect of volatile organic compounds produced by Bacillus subtilis CL2 on pathogenic fungi of wolfberry

Lijun Ling, Yunhua Zhao, Yixin Tu, Caiyun Yang, Wenxia Ma, Shenglai Feng, Lu Lu, Ji Zhang
PMID: 33368461   DOI: 10.1002/jobm.202000522

Abstract

Bacillus subtilis strain CL2 is antagonistic to wolfberry postharvest pathogenic fungi. In this study, we isolated and screened this strain for in vitro experiments. The result of the two-sealed-base-plates method revealed that volatile organic compounds (VOCs) emitted from the strain CL2 inhibited the hyphal growth of four pathogenic fungi Mucor circinelloides LB1, Fusarium arcuatisporum LB5, Alternaria iridiaustralis LB7, and Colletotrichum fioriniae LB8. After exposure to VOCs for 5 days, the hyphal growth of the pathogen C. fioriniae LB8 was inhibited by 73%. Scanning electron microscopy revealed that the VOCs produced by B. subtilis CL2 caused the mycelium morphology of the pathogenic fungi to deform, twist, fold, and shrink. In the in vivo experiments, we noticed that VOCs could significantly reduce the weight loss rate of wolfberry fruits caused by the pathogenic fungus M. circinelloides LB1 and that the decay incidence rate were caused by the pathogenic fungi F. arcuatisporum LB5, A. iridiaustralis LB7, and C. fioriniae LB8. On the basis of the headspace-gas chromatography-ion mobility spectrometry analysis, seven VOCs produced by strain CL2 were identified. Among them, 2,3-butanedione and 3-methylbutyric acid are the main antifungal active substances. This study investigated the antifungal properties of VOCs produced by the strain CL2 on postharvest pathogenic fungi isolated from wolfberry fruits both in vivo and in vitro, thereby providing the theoretical basis for its future applications.


Diacetyl odor shortens longevity conferred by food deprivation in C. elegans via downregulation of DAF-16/FOXO

Sangsoon Park, Murat Artan, Dae-Eun Jeong, Hae-Eun H Park, Heehwa G Son, Sieun S Kim, Yoonji Jung, Yunji Choi, Jin I Lee, Kyuhyung Kim, Seung-Jae V Lee
PMID: 33382195   DOI: 10.1111/acel.13300

Abstract

Dietary restriction extends lifespan in various organisms by reducing the levels of both nutrients and non-nutritional food-derived cues. However, the identity of specific food-derived chemical cues that alter lifespan remains unclear. Here, we identified several volatile attractants that decreased the longevity on food deprivation, a dietary restriction regimen in Caenorhabditis elegans. In particular, we found that the odor of diacetyl decreased the activity of DAF-16/FOXO, a life-extending transcription factor acting downstream of insulin/IGF-1 signaling. We then demonstrated that the odor of lactic acid bacteria, which produce diacetyl, reduced the nuclear accumulation of DAF-16/FOXO. Unexpectedly, we showed that the odor of diacetyl decreased longevity independently of two established diacetyl receptors, ODR-10 and SRI-14, in sensory neurons. Thus, diacetyl, a food-derived odorant, may shorten food deprivation-induced longevity via decreasing the activity of DAF-16/FOXO through binding to unidentified receptors.


Exposures and Emissions in Coffee Roasting Facilities and Cafés: Diacetyl, 2,3-Pentanedione, and Other Volatile Organic Compounds

Ryan F LeBouf, Brie Hawley Blackley, Alyson R Fortner, Marcia Stanton, Stephen B Martin, Caroline P Groth, Tia L McClelland, Matthew G Duling, Dru A Burns, Anand Ranpara, Nicole Edwards, Kathleen B Fedan, Rachel L Bailey, Kristin J Cummings, Randall J Nett, Jean M Cox-Ganser, M Abbas Virji
PMID: 33072698   DOI: 10.3389/fpubh.2020.561740

Abstract

Roasted coffee and many coffee flavorings emit volatile organic compounds (VOCs) including diacetyl and 2,3-pentanedione. Exposures to VOCs during roasting, packaging, grinding, and flavoring coffee can negatively impact the respiratory health of workers. Inhalational exposures to diacetyl and 2,3-pentanedione can cause obliterative bronchiolitis. This study summarizes exposures to and emissions of VOCs in 17 coffee roasting and packaging facilities that included 10 cafés. We collected 415 personal and 760 area full-shift, and 606 personal task-based air samples for diacetyl, 2,3-pentanedione, 2,3-hexanedione, and acetoin using silica gel tubes. We also collected 296 instantaneous activity and 312 instantaneous source air measurements for 18 VOCs using evacuated canisters. The highest personal full-shift exposure in part per billion (ppb) to diacetyl [geometric mean (GM) 21 ppb; 95th percentile (P95) 79 ppb] and 2,3-pentanedione (GM 15 ppb; P95 52 ppb) were measured for production workers in flavored coffee production areas. These workers also had the highest percentage of measurements above the NIOSH Recommended Exposure Limit (REL) for diacetyl (95%) and 2,3-pentanedione (77%). Personal exposures to diacetyl (GM 0.9 ppb; P95 6.0 ppb) and 2,3-pentanedione (GM 0.7 ppb; P95 4.4 ppb) were the lowest for non-production workers of facilities that did not flavor coffee. Job groups with the highest personal full-shift exposures to diacetyl and 2,3-pentanedione were flavoring workers (GM 34 and 38 ppb), packaging workers (GM 27 and 19 ppb) and grinder operator (GM 26 and 22 ppb), respectively, in flavored coffee facilities, and packaging workers (GM 8.0 and 4.4 ppb) and production workers (GM 6.3 and 4.6 ppb) in non-flavored coffee facilities. Baristas in cafés had mean full-shift exposures below the RELs (GM 4.1 ppb diacetyl; GM 4.6 ppb 2,3-pentanedione). The tasks, activities, and sources associated with flavoring in flavored coffee facilities and grinding in non-flavored coffee facilities, had some of the highest GM and P95 estimates for both diacetyl and 2,3-pentanedione. Controlling emissions at grinding machines and flavoring areas and isolating higher exposure areas (e.g., flavoring, grinding, and packaging areas) from the main production space and from administrative or non-production spaces is essential for maintaining exposure control.


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